

Lsd1-IN-6: A Comparative Analysis of a Novel Reversible LSD1 Inhibitor

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Compound of Interest		
Compound Name:	Lsd1-IN-6	
Cat. No.:	B12422737	Get Quote

For researchers and professionals in drug discovery, **Lsd1-IN-6** presents a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This guide provides a comparative overview of **Lsd1-IN-6**'s performance, supported by available experimental data, to aid in its evaluation for research and development purposes.

Lsd1-IN-6, also identified as compound 4m in its discovery publication, is a novel synthetic compound derived from resveratrol.[1] It has demonstrated significant inhibitory activity against LSD1, an enzyme that plays a crucial role in gene regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

Quantitative Performance Analysis

Lsd1-IN-6 has been shown to be a potent inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 123 nM.[1] This positions it as a compound of interest for researchers studying the therapeutic potential of LSD1 inhibition.

To provide a comprehensive understanding of its selectivity, a direct comparison of **Lsd1-IN-6**'s inhibitory activity against other histone demethylases is essential. However, at present, a broad selectivity profile for **Lsd1-IN-6** against a panel of other demethylases is not publicly available in the cited literature. The discovery publication primarily focuses on its activity against LSD1.



For context, the table below showcases the IC50 values of **Lsd1-IN-6** against LSD1 and indicates the lack of available data for other demethylases.

Demethylase	Lsd1-IN-6 IC50 (nM)
LSD1 (KDM1A)	123[1]
LSD2 (KDM1B)	Data not available
JMJD2A (KDM4A)	Data not available
JMJD2B (KDM4B)	Data not available
JMJD2C (KDM4C)	Data not available
JARID1A (KDM5A)	Data not available
JARID1B (KDM5B)	Data not available

Experimental Methodologies

The determination of the inhibitory activity of **Lsd1-IN-6** was conducted using established biochemical assays. A detailed understanding of these protocols is crucial for the replication and validation of these findings.

In Vitro LSD1 Inhibition Assay

The inhibitory potency of **Lsd1-IN-6** against purified human LSD1 was determined using a horseradish peroxidase (HRP)-coupled assay. This method measures the hydrogen peroxide produced as a byproduct of the demethylation reaction.

Protocol:

- Enzyme and Substrate Preparation: Recombinant human LSD1 enzyme and a di-methylated histone H3 lysine 4 (H3K4me2) peptide substrate are prepared in an appropriate assay buffer.
- Compound Incubation: Lsd1-IN-6 is serially diluted and pre-incubated with the LSD1 enzyme to allow for binding.

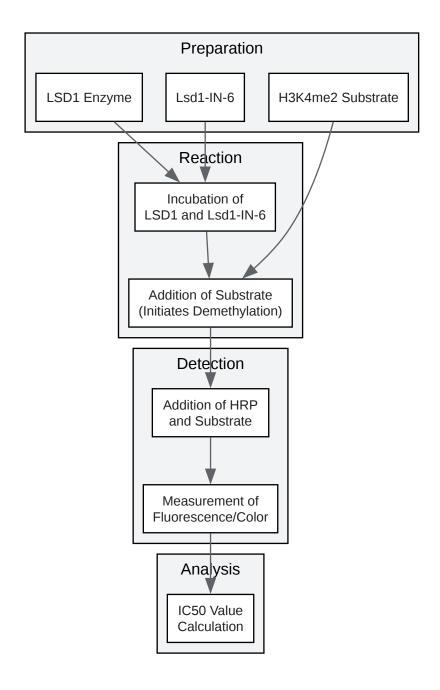


- Reaction Initiation: The demethylation reaction is initiated by the addition of the H3K4me2 substrate.
- Signal Detection: Following a defined incubation period, a solution containing HRP and a suitable substrate (e.g., Amplex Red) is added. The resulting fluorescent or colorimetric signal, proportional to the amount of hydrogen peroxide produced, is measured using a plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

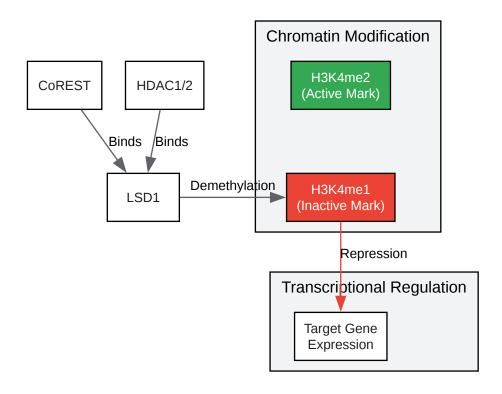
Visualizing the Role of LSD1 in Cellular Signaling

LSD1 is a critical regulator of gene expression and is involved in numerous cellular signaling pathways. Its primary function is the demethylation of mono- and di-methylated H3K4 and H3K9, leading to transcriptional repression or activation depending on the cellular context. The diagram below illustrates a simplified workflow of an LSD1 inhibition assay.









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References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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